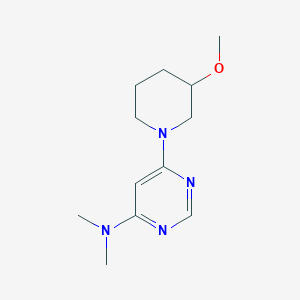
6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on the specific compound. For example, the molecular weight of “6-(3-Methoxypiperidin-1-yl)pyridin-3-amine” is 207.27 g/mol.Scientific Research Applications
Antifungal Applications
One study synthesized derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, investigating their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These compounds showed significant antifungal activity, indicating their potential development into useful antifungal agents (N. N. Jafar et al., 2017).
Anti-inflammatory and Analgesic Activities
Another study reported the synthesis of new visnagen and khellin furochromone pyrimidine derivatives, evaluating their anti-inflammatory and analgesic activities. Some of these compounds exhibited promising activities, underscoring their therapeutic potential in treating inflammation and pain (A. Abu‐Hashem & M. Youssef, 2011).
Insecticidal and Antibacterial Potential
Research into pyrimidine linked pyrazole heterocyclics revealed their preparation by microwave irradiative cyclocondensation, showing both insecticidal activity against Pseudococcidae insects and antibacterial potential. This demonstrates the versatility of such compounds in agricultural and medicinal applications (P. P. Deohate & Kalpana A. Palaspagar, 2020).
Corrosion Inhibition
Pyrimidine derivatives have also been studied for their role in inhibiting the corrosion of mild steel in acidic medium. The findings indicate that these compounds can serve as effective organic inhibitors, suggesting applications in materials science and engineering to protect against corrosion (M. Yadav et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-methoxypiperidin-1-yl)-N,N-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-15(2)11-7-12(14-9-13-11)16-6-4-5-10(8-16)17-3/h7,9-10H,4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCOWKVAVVZUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2704943.png)
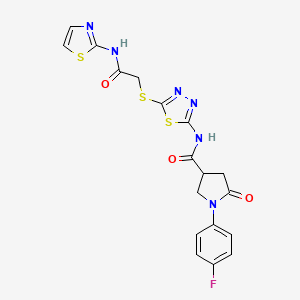
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2704945.png)
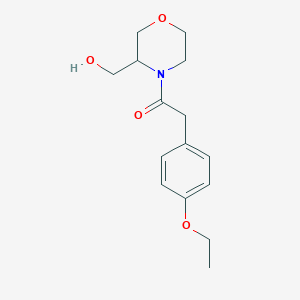
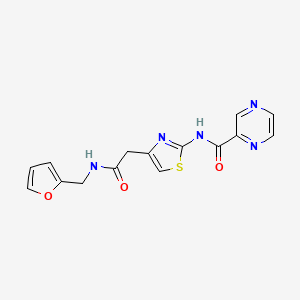

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2704949.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2704951.png)

![2-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2704955.png)
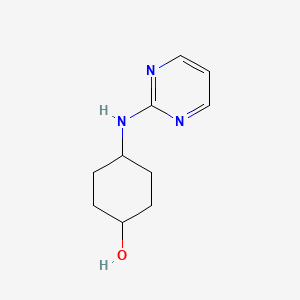
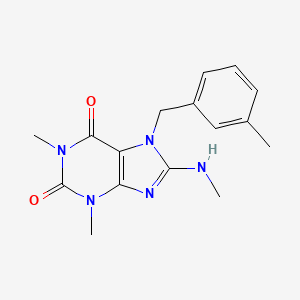
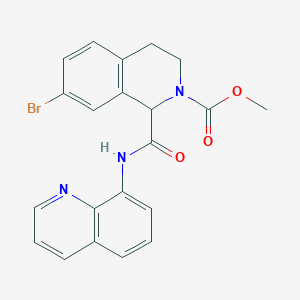
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2704964.png)
